molecular formula C17H14Cl2N2O3 B14408567 5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole CAS No. 85365-21-5

5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole

Cat. No.: B14408567
CAS No.: 85365-21-5
M. Wt: 365.2 g/mol
InChI Key: QSTSPWCLVBOPRA-UHFFFAOYSA-N
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Description

5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties, and an oxadiazole ring, which is often found in various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with 4-hydroxyphenylacetic acid to form an intermediate, which is then reacted with ethyl chloroacetate to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    Mecoprop: Another herbicide with a similar phenoxy group.

    Diclofop-methyl: A herbicide with a similar dichlorophenoxy group.

Uniqueness

5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

85365-21-5

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

5-[1-[4-(2,4-dichlorophenoxy)phenoxy]ethyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H14Cl2N2O3/c1-10(17-20-11(2)21-24-17)22-13-4-6-14(7-5-13)23-16-8-3-12(18)9-15(16)19/h3-10H,1-2H3

InChI Key

QSTSPWCLVBOPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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